molecular formula C17H12CaN4O6S B12884488 Calcium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate CAS No. 67355-35-5

Calcium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate

Cat. No.: B12884488
CAS No.: 67355-35-5
M. Wt: 440.4 g/mol
InChI Key: OJGJBDRWZSAKHF-UHFFFAOYSA-L
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Description

Calcium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes and pigments. This particular compound is known for its vibrant color and stability, making it a valuable component in the production of dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Calcium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-sulphonatophenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.

    Complexation: The resulting azo compound is then reacted with calcium ions to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Large-scale diazotization in controlled environments.
  • Efficient coupling reactions using automated systems.
  • Purification steps to remove any impurities and ensure the stability of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can lead to the formation of amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Various nucleophiles such as amines or alcohols.

Major Products:

    Oxidation Products: Various oxidized forms of the azo compound.

    Reduction Products: Corresponding amines.

    Substitution Products: Compounds with different functional groups replacing the sulphonate group.

Scientific Research Applications

Calcium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate has several applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.

    Biology: Employed in staining techniques to visualize biological samples under a microscope.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.

    Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of Calcium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with proteins and enzymes, altering their activity.

    Pathways Involved: It can affect signaling pathways by binding to specific receptors or enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

  • Calcium 2-((2-hydroxy-6-sulphonato-1-naphthyl)azo)naphthalenesulphonate
  • Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate
  • Lithium bis[3-[(5-(2-chloro-4-nitrophenyl)azo)-2-hydroxybenzylidene]amino]-4-hydroxybenzenesulphonamidato(2-)]chromate(1-)

Uniqueness:

  • Stability: Calcium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate is known for its high stability compared to similar compounds.
  • Color Properties: It exhibits unique color properties, making it highly valuable in dye production.
  • Complex Formation: Its ability to form stable complexes with various ions and molecules sets it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

67355-35-5

Molecular Formula

C17H12CaN4O6S

Molecular Weight

440.4 g/mol

IUPAC Name

calcium;2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate

InChI

InChI=1S/C17H14N4O6S.Ca/c1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27;/h2-9,15H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2

InChI Key

OJGJBDRWZSAKHF-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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